molecular formula C24H21N3O3S B4294628 (E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE

(E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE

Cat. No.: B4294628
M. Wt: 431.5 g/mol
InChI Key: SEJPPBXUHMDEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the methoxymethyl, methyl, and nitrophenyl groups through various substitution reactions. The final step involves the formation of the benzylidene group through a condensation reaction with 4-methylbenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzylidene)anthranilic acid
  • 4-(ethoxycarbonylamino)anthranilic acid
  • N-(acetoacetyl)anthranilic acid

Uniqueness

(E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]-1-(4-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c1-15-4-6-17(7-5-15)13-25-22-21-19(14-30-3)12-16(2)26-24(21)31-23(22)18-8-10-20(11-9-18)27(28)29/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJPPBXUHMDEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=C(SC3=NC(=CC(=C23)COC)C)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE
Reactant of Route 2
Reactant of Route 2
(E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE
Reactant of Route 3
Reactant of Route 3
(E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE
Reactant of Route 4
(E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE
Reactant of Route 5
(E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE
Reactant of Route 6
Reactant of Route 6
(E)-N-[4-(METHOXYMETHYL)-6-METHYL-2-(4-NITROPHENYL)THIENO[2,3-B]PYRIDIN-3-YL]-1-(4-METHYLPHENYL)METHANIMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.